molecular formula C33H28N2O6 B1339523 R5C3 CAS No. 753504-14-2

R5C3

Cat. No.: B1339523
CAS No.: 753504-14-2
M. Wt: 548.6 g/mol
InChI Key: FHNQOOZTZWBWQO-UHFFFAOYSA-N
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Description

R5C3 is a synthetic compound that belongs to the class of tryptophan derivatives. This compound has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R5C3 typically involves multi-step organic reactions. One common method includes the protection of the tryptophan amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the 2-phenoxybenzoyl group through an acylation reaction. The methyl group is then introduced via alkylation reactions. The reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: R5C3 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group using reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Substituted benzyloxycarbonyl derivatives.

Scientific Research Applications

R5C3 is a versatile material used in various scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which R5C3 exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

  • 1-[(Benzyloxy)carbonyl]-5-methyltryptophan
  • N-(2-phenoxybenzoyl)tryptophan
  • 5-methyl-N-(2-phenoxybenzoyl)tryptophan

Uniqueness: R5C3 stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly useful in applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(5-methyl-1-phenylmethoxycarbonylindol-3-yl)-2-[(2-phenoxybenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H28N2O6/c1-22-16-17-29-27(18-22)24(20-35(29)33(39)40-21-23-10-4-2-5-11-23)19-28(32(37)38)34-31(36)26-14-8-9-15-30(26)41-25-12-6-3-7-13-25/h2-18,20,28H,19,21H2,1H3,(H,34,36)(H,37,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHNQOOZTZWBWQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2CC(C(=O)O)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4)C(=O)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40582032
Record name 1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

548.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

753504-14-2
Record name 1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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